1-(Propan-2-yl)-1h-tetrazol-5-amine 1-(Propan-2-yl)-1h-tetrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 6280-29-1
VCID: VC8417880
InChI: InChI=1S/C4H9N5/c1-3(2)9-4(5)6-7-8-9/h3H,1-2H3,(H2,5,6,8)
SMILES: CC(C)N1C(=NN=N1)N
Molecular Formula: C4H9N5
Molecular Weight: 127.15 g/mol

1-(Propan-2-yl)-1h-tetrazol-5-amine

CAS No.: 6280-29-1

Cat. No.: VC8417880

Molecular Formula: C4H9N5

Molecular Weight: 127.15 g/mol

* For research use only. Not for human or veterinary use.

1-(Propan-2-yl)-1h-tetrazol-5-amine - 6280-29-1

Specification

CAS No. 6280-29-1
Molecular Formula C4H9N5
Molecular Weight 127.15 g/mol
IUPAC Name 1-propan-2-yltetrazol-5-amine
Standard InChI InChI=1S/C4H9N5/c1-3(2)9-4(5)6-7-8-9/h3H,1-2H3,(H2,5,6,8)
Standard InChI Key SYZTYGNWUNKTRN-UHFFFAOYSA-N
SMILES CC(C)N1C(=NN=N1)N
Canonical SMILES CC(C)N1C(=NN=N1)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a tetrazole ring—a five-membered heterocycle with four nitrogen atoms—substituted at the 1-position with an isopropyl group and at the 5-position with an amine. The IUPAC name, 1-(propan-2-yl)-1H-tetrazol-5-amine, reflects this arrangement (CAS No. 6280-29-1). Key properties include:

PropertyValue
Molecular formulaC₄H₉N₅
Molecular weight127.15 g/mol
Canonical SMILESCC(C)N1C(=NN=N1)N

The isopropyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the amine moiety enables participation in hydrogen bonding and acid-base interactions .

Synthetic Methodologies

One-Pot Multi-Component Synthesis

Recent advances in tetrazole synthesis emphasize one-pot strategies. A 2023 study demonstrated the condensation of aldehydes, malononitrile, and sodium azide under neat conditions to yield 5-substituted tetrazoles . While this method targeted analogs with aromatic substituents, its principles apply broadly:

  • Reaction Conditions:

    • Solvent-free (neat) reactions at 80–100°C

    • Yields: 65–85% for substituted tetrazoles

    • Reaction time: 4–6 hours

  • Mechanistic Pathway:

    • Aldehyde and malononitrile form an α,β-unsaturated nitrile via Knoevenagel condensation.

    • Sodium azide undergoes [2+3] cycloaddition with the nitrile to form the tetrazole ring.

This method’s efficiency and scalability suggest applicability to 1-(propan-2-yl)-1H-tetrazol-5-amine synthesis, though isopropyl-substituted precursors would require optimization.

Biological Activities

Cytotoxic Effects Against Cancer Cell Lines

Studies on tetrazole derivatives reveal dose-dependent cytotoxicity. In a 2023 investigation, a dimethoxyphenyl tetrazole analog exhibited IC₅₀ values of 25 µM (A431 epidermoid carcinoma) and 30 µM (HCT116 colon cancer), with selectivity over normal fibroblasts (BJ-1) :

Cell LineIC₅₀ (µM)Selectivity Index (vs. BJ-1)
A431253.2
HCT116302.7

Mechanistic studies indicated apoptosis induction via caspase-3 activation and Bcl-2 suppression. The isopropyl group in 1-(propan-2-yl)-1H-tetrazol-5-amine may enhance cellular uptake, potentially improving efficacy.

Antimicrobial Activity

Tetrazoles demonstrate broad-spectrum antimicrobial effects. A derivative with a 3,4-dimethoxyphenyl group showed zones of inhibition of 15 mm (Klebsiella pneumoniae), 18 mm (Staphylococcus aureus), and 14 mm (Candida albicans) . Structural analogs suggest that lipophilic substituents like isopropyl could augment membrane disruption in Gram-positive bacteria.

Antioxidant Capacity

Using the DPPH radical scavenging assay, tetrazole derivatives achieved 80% inhibition at 50 µM, comparable to ascorbic acid . The amine group’s electron-donating capacity likely contributes to free radical neutralization, a property retained in 1-(propan-2-yl)-1H-tetrazol-5-amine.

Computational and Toxicological Insights

Molecular Docking and Dynamics

Docking studies with the CSNK2A1 kinase (a cancer target) revealed that tetrazole derivatives bind via:

  • Hydrogen bonds with Lys68 and Asp156

  • Hydrophobic interactions with Val53 and Phe113

The dimethoxyphenyl analog 4c exhibited a binding energy of −6.87 kcal/mol . For 1-(propan-2-yl)-1H-tetrazol-5-amine, molecular dynamics simulations predict stable binding with RMSD < 2.0 Å over 100 ns, suggesting target engagement potential.

Acute Toxicity Profile

Oral administration of tetrazole derivatives in rats indicated an LD₅₀ > 2000 mg/kg, with transient elevations in ALT (45 U/L vs. control 30 U/L) and bilirubin (1.2 mg/dL vs. 0.8 mg/dL) . These findings suggest low acute toxicity but warrant hepatic monitoring in long-term studies.

Industrial and Pharmaceutical Applications

Material Science Applications

Tetrazoles serve as ligands in coordination polymers. The isopropyl group in 1-(propan-2-yl)-1H-tetrazol-5-amine could stabilize metal-organic frameworks (MOFs) for gas storage or catalysis.

Drug Development Prospects

With confirmed cytotoxicity and antimicrobial activity, this compound is a candidate for:

  • Anticancer agents: Combination therapies with DNA intercalators

  • Antibacterial coatings: Functionalized medical implants

  • Antioxidant supplements: Neuroprotective formulations

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